4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid
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Overview
Description
4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids It is characterized by the presence of a fluorophenyl group attached to an acetylamino moiety, which is further connected to a benzoic acid structure
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Mode of Action
It’s known that acylaminobenzoic acid derivatives typically interact with their targets through the acylated amine group .
Biochemical Pathways
It’s known that acylaminobenzoic acid derivatives can potentially influence a variety of biochemical pathways due to their broad reactivity .
Result of Action
It’s known that acylaminobenzoic acid derivatives can potentially have a wide range of effects due to their broad reactivity .
Action Environment
It’s known that factors such as temperature, ph, and presence of other chemicals can potentially influence the action of acylaminobenzoic acid derivatives .
Biochemical Analysis
Biochemical Properties
4-{[(4-fluorophenyl)acetyl]amino}benzoic acid has been found to bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM . This interaction suggests that 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid may play a role in regulating apoptosis, or programmed cell death .
Cellular Effects
The interaction between 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid and Bcl-2 can influence cell function. By binding to Bcl-2, 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid may inhibit the anti-apoptotic function of Bcl-2, potentially leading to increased cell death . This could have implications for cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid exerts its effects through binding interactions with biomolecules such as Bcl-2 . This binding may inhibit or activate certain enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(4-Chlorophenyl)acetyl]amino]benzoic acid
- 4-[[2-(4-Methylphenyl)acetyl]amino]benzoic acid
- 4-[[2-(4-Ethylphenyl)acetyl]amino]benzoic acid
Uniqueness
4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-[[2-(4-fluorophenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTIOFNUOQWDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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